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molecular formula C9H3F3O4S B8331388 7-Oxo-5-trifluoromethyl-7h-thieno[3,2-b]pyran-3-carboxylic acid

7-Oxo-5-trifluoromethyl-7h-thieno[3,2-b]pyran-3-carboxylic acid

Cat. No. B8331388
M. Wt: 264.18 g/mol
InChI Key: APROUZALDBZGHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06306861B1

Procedure details

A mixture of 0.70 g of Compound 4A, 5.6 mL of dioxane and 8.4 mL of 9N hydrochloric acid was stirred at reflux for 75 minutes. After cooling to 20-25° C., the precipitated solid was filtered, washed with dioxane/water 1:1.5 and water to afford 0.46 g of the title compound as a grey solid melting at 249-251° C.
Name
Compound 4A
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
8.4 mL
Type
reactant
Reaction Step One
Quantity
5.6 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[CH:7]=[C:6]([C:8]([F:11])([F:10])[F:9])[O:5][C:4]2[C:12]([C:15]([O:17]C)=[O:16])=[CH:13][S:14][C:3]1=2.Cl>O1CCOCC1>[O:1]=[C:2]1[CH:7]=[C:6]([C:8]([F:11])([F:9])[F:10])[O:5][C:4]2[C:12]([C:15]([OH:17])=[O:16])=[CH:13][S:14][C:3]1=2

Inputs

Step One
Name
Compound 4A
Quantity
0.7 g
Type
reactant
Smiles
O=C1C2=C(OC(=C1)C(F)(F)F)C(=CS2)C(=O)OC
Name
Quantity
8.4 mL
Type
reactant
Smiles
Cl
Name
Quantity
5.6 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
22.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 75 minutes
Duration
75 min
FILTRATION
Type
FILTRATION
Details
the precipitated solid was filtered
WASH
Type
WASH
Details
washed with dioxane/water 1:1.5 and water

Outcomes

Product
Name
Type
product
Smiles
O=C1C2=C(OC(=C1)C(F)(F)F)C(=CS2)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.46 g
YIELD: CALCULATEDPERCENTYIELD 69.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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